

Application Notes and Protocols: Synthesis of 4-Methoxybenzoyl Isothiocyanate from p-Anisic Acid

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Compound of Interest

Compound Name: *4-Methoxybenzoyl isothiocyanate*

Cat. No.: B098682

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Introduction

4-Methoxybenzoyl isothiocyanate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the reactive isothiocyanate group, which readily participates in addition reactions with nucleophiles to form a variety of heterocyclic compounds and thiourea derivatives with diverse biological activities. This document provides a detailed two-step protocol for the synthesis of **4-methoxybenzoyl isothiocyanate**, commencing from the readily available starting material, p-anisic acid.

Overall Reaction Scheme

The synthesis proceeds via a two-step reaction sequence:

- Chlorination of p-Anisic Acid: p-Anisic acid (4-methoxybenzoic acid) is converted to its corresponding acyl chloride, 4-methoxybenzoyl chloride, using a chlorinating agent such as thionyl chloride.
- Thiocyanation of 4-Methoxybenzoyl Chloride: The resulting 4-methoxybenzoyl chloride is then reacted with a thiocyanate salt, such as potassium thiocyanate, to yield the final product, **4-methoxybenzoyl isothiocyanate**.

Experimental Protocols

Step 1: Synthesis of 4-Methoxybenzoyl Chloride

This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

- p-Anisic acid (4-methoxybenzoic acid)
- Thionyl chloride (SOCl_2)
- N,N-Dimethylformamide (DMF)
- Anhydrous dichloromethane (CH_2Cl_2) or benzene

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO_2 byproducts), add p-anisic acid (1.0 eq).
- Add anhydrous dichloromethane to the flask.
- Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature with stirring.
- Add a catalytic amount of DMF (a few drops).
- The reaction mixture is then heated to reflux. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO_2).
- After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.
- The crude 4-methoxybenzoyl chloride, a yellow solid, can be used in the next step without further purification. For higher purity, vacuum distillation can be performed.

Step 2: Synthesis of 4-Methoxybenzoyl Isothiocyanate

This protocol is based on general methods for the synthesis of acyl isothiocyanates from acyl chlorides.

Materials:

- 4-Methoxybenzoyl chloride (from Step 1)
- Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
- Anhydrous acetone or acetonitrile

Procedure:

- In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.1 eq) in anhydrous acetone.
- To this solution, add a solution of 4-methoxybenzoyl chloride (1.0 eq) in anhydrous acetone dropwise at room temperature with vigorous stirring.
- After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the precipitated potassium chloride is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield the crude **4-methoxybenzoyl isothiocyanate**.
- The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of **4-Methoxybenzoyl Isothiocyanate**

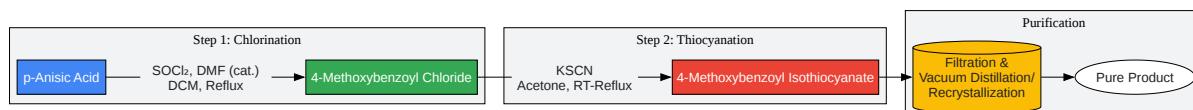
Parameter	Step 1: 4-Methoxybenzoyl Chloride Synthesis	Step 2: 4-Methoxybenzoyl Isothiocyanate Synthesis
Starting Material	p-Anisic Acid	4-Methoxybenzoyl Chloride
Reagents	Thionyl Chloride, DMF (cat.)	Potassium Thiocyanate
Solvent	Dichloromethane or Benzene	Acetone or Acetonitrile
Reaction Temperature	Reflux	Room Temperature to Reflux
Typical Yield	>95%	80-90% (based on analogous reactions)
Product Purity	High (can be used directly)	Requires purification
Purification Method	Vacuum Distillation (optional)	Vacuum Distillation or Recrystallization

Table 2: Characterization Data for **4-Methoxybenzoyl Isothiocyanate**

Property	Value
Molecular Formula	C ₉ H ₇ NO ₂ S
Molecular Weight	193.22 g/mol
Appearance	(Expected) Crystalline solid or oil
¹ H NMR (CDCl ₃ , ppm)	δ 7.95 (d, 2H), 6.95 (d, 2H), 3.85 (s, 3H) (Predicted)
¹³ C NMR (CDCl ₃ , ppm)	δ 165.0 (C=O), 164.0 (C-O), 145.0 (N=C=S), 132.0 (Ar-CH), 125.0 (Ar-C), 114.0 (Ar-CH), 55.5 (O-CH ₃) (Predicted)
IR (cm ⁻¹)	~2050 (strong, sharp, -N=C=S), ~1680 (strong, C=O)
Mass Spectrum (m/z)	193 (M ⁺), 161, 135, 107, 77 (Predicted)

Note: Predicted NMR and MS data are based on the structure and data from similar compounds.

Mandatory Visualization



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Caption: Workflow for the synthesis of **4-methoxybenzoyl isothiocyanate**.

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